

## The Chemical Architecture of Sinigrin Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Sinigrin hydrate	
Cat. No.:	B1260899	Get Quote

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

Sinigrin, a prominent glucosinolate found in cruciferous vegetables of the Brassicaceae family, has garnered significant scientific interest for its potential therapeutic properties, including anticancer, anti-inflammatory, and antioxidant activities.[1][2] This technical guide provides an indepth analysis of the chemical structure and stereochemistry of **sinigrin hydrate** (C<sub>10</sub>H<sub>18</sub>KNO<sub>10</sub>S<sub>2</sub>), a common form of this natural compound. We will delve into its precise atomic arrangement, including bond lengths, bond angles, and torsional angles as determined by X-ray crystallography. Furthermore, this guide will present a comprehensive overview of its spectroscopic properties, particularly its <sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) signatures. Detailed experimental protocols for the isolation, purification, and structural elucidation of **sinigrin hydrate** are also provided to facilitate further research and development.

## **Chemical Structure and Stereochemistry**

Sinigrin is a glucosinolate characterized by a  $\beta$ -D-glucopyranose moiety linked via a sulfur atom to a (Z)-N-(sulfooxy)but-3-enimidothioate group.[3][4] The hydrated form includes a molecule of water in its crystal lattice.

The systematic IUPAC name for **sinigrin hydrate** is potassium;[(Z)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate;hydrate.[5][6]



## **Stereochemical Configuration**

The stereochemistry of sinigrin is crucial for its biological activity. Key stereochemical features include:

- β-D-glucopyranose: The glucose unit exists in its pyranose form with a β-anomeric configuration at the C1' position, where the thioglycosidic bond is equatorial.
- (Z)-Configuration: The carbon-nitrogen double bond (C=N) in the aglycone side chain possesses a (Z)-configuration. This was definitively confirmed by X-ray crystallography, where the sulfoxy and the thio-glucose substituents are on the same side of the double bond.[3]

The absolute configuration of the chiral centers in the glucose moiety is (2S, 3R, 4S, 5S, 6R). [5]

## **Crystallographic Data**

The precise three-dimensional structure of **sinigrin hydrate** has been elucidated by single-crystal X-ray diffraction. The refinement of its crystal structure was reported by Marsh and Waser in 1970. The compound crystallizes in the orthorhombic space group P2<sub>1</sub>2<sub>1</sub>2<sub>1</sub>.

While the full crystallographic data is available in the original publication, a summary of key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Sinigrin Hydrate

Property	Value	Reference
Molecular Formula	C10H18KNO10S2	[5]
Molecular Weight	415.5 g/mol	[5]
Melting Point	125 - 129 °C	
Solubility	Soluble in water.	[6]
Appearance	White crystalline powder.	[6]



Note: Detailed bond lengths, bond angles, and torsion angles are provided in the 1970 publication by Marsh and Waser in Acta Crystallographica Section B.

## **Spectroscopic Data**

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of **sinigrin hydrate** in solution.

## <sup>1</sup>H NMR Spectral Data

The proton NMR spectrum of **sinigrin hydrate** exhibits characteristic signals for the glucopyranosyl protons and the protons of the allyl group in the aglycone side chain.

Table 2: <sup>1</sup>H NMR Chemical Shifts (δ) and Coupling Constants (J) for **Sinigrin Hydrate** in D<sub>2</sub>O

Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1'	~4.95	d	~9.5
H-2'	~3.40	t	~9.0
H-3'	~3.55	t	~9.0
H-4'	~3.45	t	~9.0
H-5'	~3.60	m	
H-6'a	~3.85	dd	~12.0, ~5.0
H-6'b	~3.70	dd	~12.0, ~2.0
H-2	~5.90	m	
H-3a	~5.30	d	~17.0
H-3b	~5.25	d	~10.5
H-4	~2.80	m	

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions. Data compiled from various sources.



## <sup>13</sup>C NMR Spectral Data

The carbon NMR spectrum provides further confirmation of the molecular structure.

Table 3: <sup>13</sup>C NMR Chemical Shifts (δ) for **Sinigrin Hydrate** 

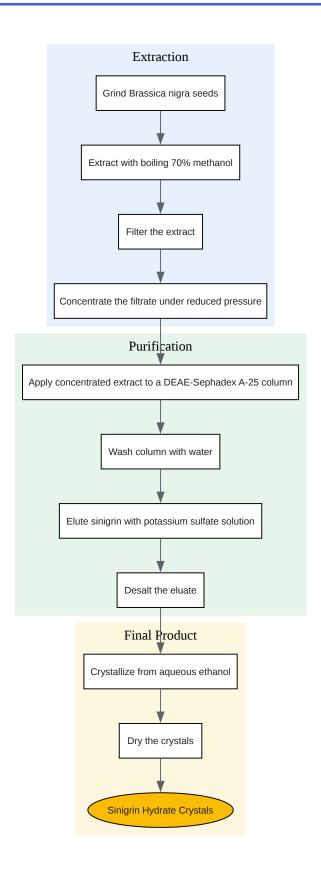
Carbon	Chemical Shift (ppm)
C-1'	~82.0
C-2'	~72.0
C-3'	~78.0
C-4'	~70.0
C-5'	~77.0
C-6'	~61.0
C=N	~150.0
C-2	~133.0
C-3	~118.0
C-4	~30.0

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions. Data compiled from various sources.

# Experimental Protocols Isolation and Purification of Sinigrin Hydrate from Brassica nigra Seeds

This protocol outlines a common method for the extraction and purification of sinigrin from black mustard seeds.





Click to download full resolution via product page

Caption: Workflow for the isolation and purification of sinigrin hydrate.

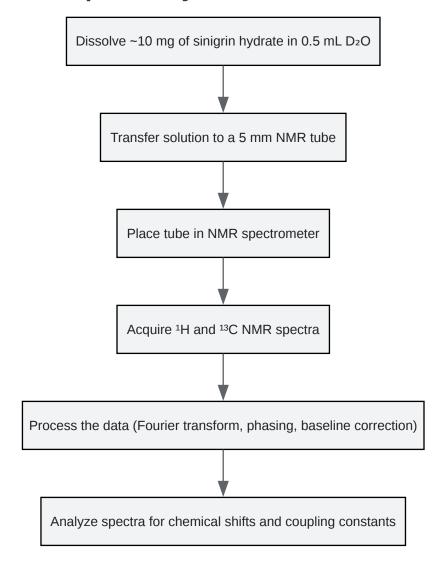


#### Extraction:

- Grind 100 g of Brassica nigra seeds to a fine powder.
- Transfer the powder to a flask and add 1 L of boiling 70% aqueous methanol.
- Maintain the mixture at boiling point for 20 minutes with stirring.
- Filter the hot mixture through cheesecloth and then through filter paper.
- Concentrate the filtrate under reduced pressure at 40 °C to remove the methanol.
- Purification by Ion-Exchange Chromatography:
  - Prepare a DEAE-Sephadex A-25 column and equilibrate it with water.
  - Load the concentrated aqueous extract onto the column.
  - Wash the column with deionized water to remove unbound impurities.
  - Elute the sinigrin using a stepwise gradient of potassium sulfate solution (e.g., 0.1 M, 0.2 M, 0.5 M).
  - Collect fractions and monitor for the presence of sinigrin using thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Desalting and Crystallization:
  - Pool the sinigrin-containing fractions and desalt them using a suitable method (e.g., gel filtration chromatography on a Sephadex G-10 column or reverse osmosis).
  - Concentrate the desalted solution under reduced pressure.
  - Crystallize the sinigrin hydrate from a minimal amount of hot 90% ethanol by slow cooling.
  - Collect the crystals by filtration and wash with cold ethanol.
  - Dry the crystals under vacuum to obtain pure sinigrin hydrate.



## **NMR Spectroscopic Analysis**



Click to download full resolution via product page

Caption: General workflow for NMR spectroscopic analysis of **sinigrin hydrate**.

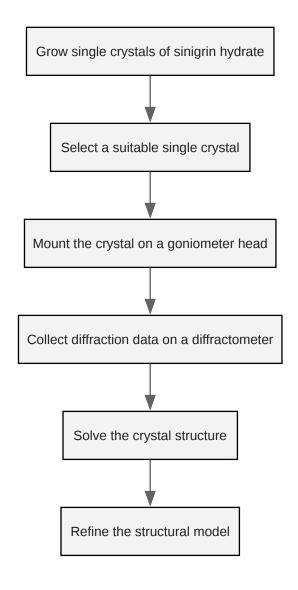
- Sample Preparation: Dissolve approximately 10-20 mg of purified sinigrin hydrate in 0.5-0.7 mL of deuterium oxide (D<sub>2</sub>O).
- Data Acquisition:
  - Transfer the solution to a 5 mm NMR tube.



- Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
- For <sup>13</sup>C NMR, a proton-decoupled sequence is used with a larger number of scans for adequate signal-to-noise ratio.
- Data Processing:
  - Apply Fourier transformation to the raw data.
  - o Perform phase and baseline correction.
  - Reference the spectra using an internal or external standard (e.g., DSS or TSP for aqueous samples).

## **Single-Crystal X-ray Diffraction**





Click to download full resolution via product page

Caption: General workflow for single-crystal X-ray diffraction analysis.

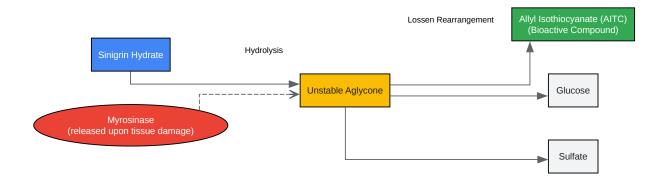
- Crystal Growth: Grow single crystals of sinigrin hydrate suitable for X-ray diffraction (typically 0.1-0.3 mm in all dimensions) by slow evaporation of a saturated aqueous ethanol solution.
- Data Collection:
  - Mount a selected crystal on a goniometer head.
  - Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable
     X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.



- Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
- Structure Solution and Refinement:
  - Process the collected diffraction data to obtain a set of structure factors.
  - Solve the crystal structure using direct methods or Patterson methods.
  - Refine the atomic positions and thermal parameters against the experimental data to obtain the final, accurate crystal structure.

## Signaling Pathways and Logical Relationships

Sinigrin itself is a precursor to the biologically active compound allyl isothiocyanate (AITC). The conversion is catalyzed by the enzyme myrosinase, which is physically separated from sinigrin in intact plant tissue. Upon tissue damage, myrosinase comes into contact with sinigrin, initiating the hydrolysis.



Click to download full resolution via product page

Caption: Enzymatic hydrolysis of sinigrin to allyl isothiocyanate.

## Conclusion

This technical guide has provided a comprehensive overview of the chemical structure and stereochemistry of **sinigrin hydrate**. The detailed information on its crystallographic and



spectroscopic properties, along with robust experimental protocols, serves as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. A thorough understanding of the structure-activity relationships of sinigrin and its derivatives is essential for harnessing their full therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102048791B Method for preparing sinigrin extract Google Patents [patents.google.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0034070) [hmdb.ca]
- To cite this document: BenchChem. [The Chemical Architecture of Sinigrin Hydrate: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1260899#chemical-structure-and-stereochemistry-of-sinigrin-hydrate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com